molecular formula C21H21NO2 B11612333 3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11612333
M. Wt: 319.4 g/mol
InChI Key: DFLMOFZKJGHINO-UHFFFAOYSA-N
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Description

3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with two 4-methylphenyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with 4-Methylphenyl Groups: The pyrrole ring is then substituted with 4-methylphenyl groups through Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)propanoic acid: Similar structure but lacks the pyrrole ring.

    1,3-Bis(4-methylphenyl)-2-propen-1-one: Contains similar aromatic rings but different functional groups.

Uniqueness

3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both the pyrrole ring and the propanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[1,5-bis(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H21NO2/c1-15-3-7-17(8-4-15)20-13-11-19(12-14-21(23)24)22(20)18-9-5-16(2)6-10-18/h3-11,13H,12,14H2,1-2H3,(H,23,24)

InChI Key

DFLMOFZKJGHINO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C)CCC(=O)O

Origin of Product

United States

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